An In-depth Technical Guide to 3-[Methyl(methylsulfonyl)amino]benzoic Acid
An In-depth Technical Guide to 3-[Methyl(methylsulfonyl)amino]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Benzoic acid derivatives, in particular, have long been recognized for their utility as versatile building blocks, offering a synthetically accessible framework for the elaboration of complex pharmacophores. This guide focuses on a specific, yet highly promising, member of this class: 3-[Methyl(methylsulfonyl)amino]benzoic acid .
While seemingly a simple molecule, the confluence of a carboxylic acid, a sulfonamide, and an N-methyl group on a meta-substituted benzene ring bestows upon it a unique combination of electronic and steric properties. This makes it a compelling starting point for the development of targeted therapies. This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the chemical properties, synthesis, and potential applications of this compound. It is intended to empower researchers to leverage this scaffold in their drug discovery endeavors.
Core Chemical Identity
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-(methanesulfonamido)benzoic acid | PubChem[1] |
| CAS Number | 28547-13-9 | Benchchem[1] |
| Molecular Formula | C₈H₉NO₄S | Benchchem[1] |
| Molecular Weight | 215.23 g/mol | Matrix Scientific |
| Canonical SMILES | CS(=O)(=O)N(C)C1=CC=CC(=C1)C(=O)O | |
| InChI Key | WLPFXFJXJHAIKU-UHFFFAOYSA-N |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 3-[Methyl(methylsulfonyl)amino]benzoic acid is not extensively reported in publicly available literature. However, we can infer its likely properties by examining related structures.
Table 2: Physicochemical Property Comparison
| Property | 3-[Methyl(methylsulfonyl)amino]benzoic acid (Predicted/Inferred) | 3-Aminobenzoic Acid (Experimental) | Benzoic Acid (Experimental) |
| Physical Form | Solid | White solid | Colorless crystalline solid[2] |
| Melting Point | Likely >150 °C | 178-180 °C | 122 °C[2] |
| Boiling Point | Decomposes before boiling | >300 °C (decomposes) | 250 °C[2] |
| Water Solubility | Low | Slightly soluble (5.9 g/L at 15 °C) | Slightly soluble (3.44 g/L at 25 °C)[2] |
| Solubility in Organic Solvents | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). | Soluble in acetone, hot alcohol, ether. | Soluble in acetone, alcohol, ether, benzene.[2] |
Expert Insights: The introduction of the methylsulfonyl group is expected to increase the melting point compared to benzoic acid and 3-aminobenzoic acid due to stronger intermolecular interactions, including hydrogen bonding and dipole-dipole interactions. The N-methylation may slightly decrease the melting point compared to the non-methylated analog by disrupting N-H---O hydrogen bonding. Solubility in water is anticipated to be low, a common characteristic of aromatic carboxylic acids. However, it should be readily soluble in common polar organic solvents used in synthesis and biological assays.
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Part A: Synthesis of Methyl 3-(methylamino)benzoate
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Esterification: To a solution of 3-aminobenzoic acid (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 3-aminobenzoate.
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N-Methylation: The resulting methyl 3-aminobenzoate (1 eq.) is dissolved in a suitable solvent like acetonitrile. Anhydrous potassium carbonate (2-3 eq.) is added, followed by methyl iodide (1.1-1.5 eq.). The reaction mixture is stirred at room temperature or gentle heat until the starting material is consumed (monitored by TLC). The solid is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography to give methyl 3-(methylamino)benzoate.
Part B: Synthesis of Methyl 3-[methyl(methylsulfonyl)amino]benzoate
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To a solution of methyl 3-(methylamino)benzoate (1 eq.) in a dry, aprotic solvent such as dichloromethane or pyridine at 0 °C, add methanesulfonyl chloride (1.1-1.2 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Upon completion, the reaction is quenched with water, and the product is extracted with dichloromethane.
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The combined organic layers are washed with dilute HCl (if pyridine is not the solvent), saturated sodium bicarbonate solution, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester.
Part C: Hydrolysis to 3-[Methyl(methylsulfonyl)amino]benzoic acid
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The crude methyl 3-[methyl(methylsulfonyl)amino]benzoate is dissolved in a mixture of THF and water.
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Lithium hydroxide (or sodium hydroxide) (2-3 eq.) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).
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The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl to a pH of ~2-3.
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The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, 3-[Methyl(methylsulfonyl)amino]benzoic acid.
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for further purification.
Spectroscopic and Analytical Characterization (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons (4H) in the range of 7.5-8.5 ppm, showing complex splitting patterns. - N-methyl singlet (3H) around 3.3-3.5 ppm. - S-methyl singlet (3H) around 3.0-3.2 ppm. - Carboxylic acid proton (1H) as a broad singlet at >10 ppm. |
| ¹³C NMR | - Carbonyl carbon around 165-170 ppm. - Aromatic carbons in the range of 120-140 ppm. - N-methyl carbon around 35-40 ppm. - S-methyl carbon around 40-45 ppm. |
| IR (Infrared) Spectroscopy | - Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - S=O stretches from the sulfonamide around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). - C-N and C-S stretching bands in the fingerprint region. |
| Mass Spectrometry (MS) | - Expected [M-H]⁻ ion at m/z 214.0 in negative ion mode ESI-MS. - Expected [M+H]⁺ ion at m/z 216.0 in positive ion mode ESI-MS. - Fragmentation may involve loss of SO₂CH₃ and COOH. |
Applications in Medicinal Chemistry and Drug Development
The 3-[Methyl(methylsulfonyl)amino]benzoic acid scaffold is of significant interest in drug discovery due to the favorable pharmacological properties of the sulfonamide group and the versatility of the carboxylic acid handle.
Key Therapeutic Areas of Interest:
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Anti-inflammatory Agents: A recent study on 3-sulfonamido benzoic acid derivatives has highlighted their potential as potent P2Y₁₄ receptor antagonists. The P2Y₁₄ receptor is implicated in various inflammatory diseases, including acute lung injury. This suggests that derivatives of 3-[Methyl(methylsulfonyl)amino]benzoic acid could be promising candidates for the development of novel anti-inflammatory drugs.
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Enzyme Inhibitors: The sulfonamide moiety is a well-established zinc-binding group and can interact with other active site residues in enzymes. This makes the scaffold suitable for designing inhibitors for a variety of enzyme classes. For instance, meta-substituted benzenesulfonamides have been explored as inhibitors of metallo-β-lactamases, which are involved in antibiotic resistance.
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Other Potential Applications: The structural features of this compound make it a candidate for exploring a wide range of biological targets. The carboxylic acid can be converted to esters, amides, or other functional groups to modulate pharmacokinetic properties and target interactions.
Structure-Activity Relationship (SAR) Insights:
The core structure of 3-[Methyl(methylsulfonyl)amino]benzoic acid offers several points for chemical modification to explore SAR:
Caption: Key points for SAR studies on the 3-[Methyl(methylsulfonyl)amino]benzoic acid scaffold.
Safety and Handling
Hazard Identification:
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GHS Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation). It is also classified as an irritant.
Precautions for Handling:
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage:
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Store in a cool, dry place in a tightly sealed container.
Conclusion
3-[Methyl(methylsulfonyl)amino]benzoic acid represents a valuable and underexplored scaffold in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features make it an attractive starting point for the development of novel therapeutics, particularly in the area of anti-inflammatory agents. This guide provides a foundational understanding of its chemical properties and potential, with the aim of stimulating further research and application of this promising compound in drug discovery programs.
References
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Wikipedia. Benzoic acid. Available from: [Link].
